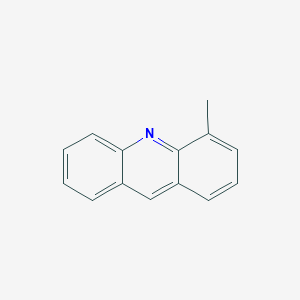
1,3-Diiodo-2-methylpropane
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Compounds related to 1,3-Diiodo-2-methylpropane, like Schiff base compounds containing oxygen, nitrogen, and sulfur donors, have been investigated as corrosion inhibitors. For example, 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol has shown properties to inhibit corrosion of mild steel in acidic solutions, which is significant for industrial applications (Leçe, Emregül, & Atakol, 2008).
Medical Research
Another derivative, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, has been synthesized and studied for its anti-cancer properties. This compound was evaluated against human breast cancer and prostate cancer cell lines, demonstrating potential therapeutic applications (Pavitha et al., 2017).
Material Science
In material science, derivatives of 2-methylpropane, such as 2-alkyl-2-methylpropane-1,3-dithiol, have been used to create self-assembled monolayers on gold. These monolayers are studied for their density and conformational properties, which are critical in nanotechnology and surface chemistry applications (Park, Smith, & Lee, 2004).
Organic Chemistry
In organic chemistry, 2-methylenepropane-1,3-diol has been used as a reagent in palladium-catalyzed reactions, like carbonyl allylation. These reactions are fundamental for synthesizing complex organic molecules, which can have various applications in pharmaceuticals and material science (Masuyama, Kagawa, & Kurusu, 1996).
Microbial Oxidation
Microbial oxidation of 2-methylpropane-1,3-diol has been studied, focusing on the selective oxidation of hydroxymethyl groups. This type of research is significant in understanding microbial processes and could have implications in biotechnology (Ohta & Tetsukawa, 1979).
Safety And Hazards
properties
IUPAC Name |
1,3-diiodo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJFWRSAFZAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diiodo-2-methylpropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenanthro[1,2-b]thiophene](/img/structure/B185702.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)
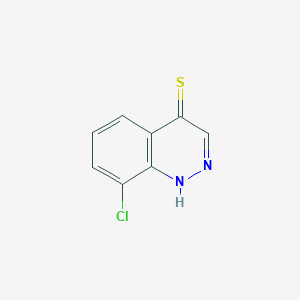
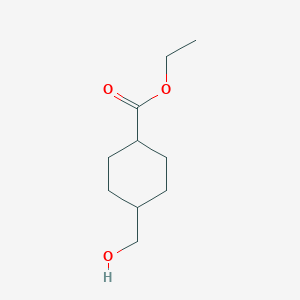
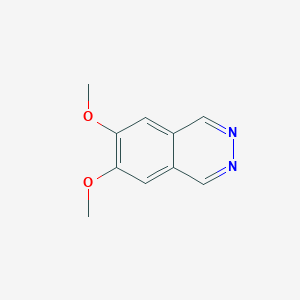
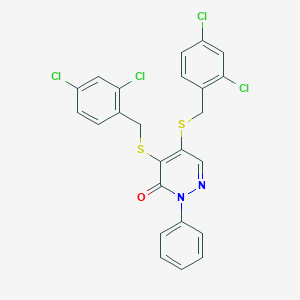
![1-(4-bromophenyl)-2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-imidazo[4,5-d]pyridazin-7-yl]sulfanyl]ethanone](/img/structure/B185711.png)
![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
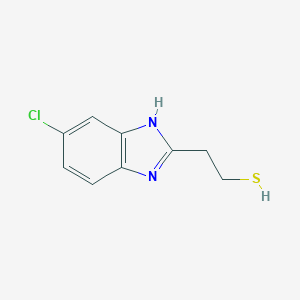
![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)
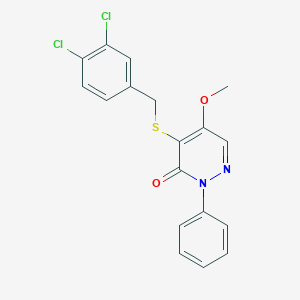
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)
